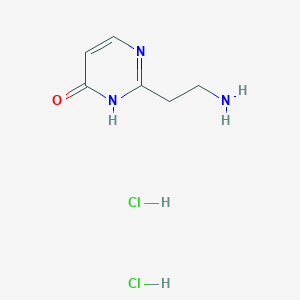

2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride

Description

2-(2-Aminoethyl)-1H-pyrimidin-6-one; dihydrochloride is a pyrimidinone derivative characterized by an aminoethyl substituent and two hydrochloride counterions. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group. The aminoethyl group enhances solubility and bioavailability, while the hydrochloride salt improves stability and crystallinity. Current research emphasizes its role in drug discovery, particularly in modulating enzyme activity and cellular signaling pathways.

Properties

IUPAC Name |

2-(2-aminoethyl)-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c7-3-1-5-8-4-2-6(10)9-5;;/h2,4H,1,3,7H2,(H,8,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCUXCLYRRWQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287302-30-9 | |

| Record name | 2-(2-aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride typically involves the reaction of ethylenediamine with pyrimidine derivatives under controlled conditions. One common method involves the cyclization of ethylenediamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and maintaining a specific temperature range to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and consistent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminoethyl group serves as a nucleophile, enabling reactions with electrophiles such as alkyl halides or acyl chlorides:

| Reactant | Conditions | Product | Key Findings |

|---|---|---|---|

| Alkyl halides | Basic (e.g., NaOH) | N-Alkylated derivatives | Alkylation occurs at the primary amine, forming stable ammonium salts. |

| Acyl chlorides | Anhydrous, room temp | N-Acylated derivatives | Acylation enhances lipophilicity, critical for drug delivery applications. |

Mechanism : The lone pair on the amino group attacks electrophilic carbons, followed by proton transfer or dehydrohalogenation.

Oxidation

The aminoethyl group oxidizes under acidic or enzymatic conditions:

Reduction

The pyrimidinone ring is reduced to dihydropyrimidine:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Ethanol, reflux | 1,4-Dihydropyrimidine | 85–90% |

| H₂ (Pd/C) | High pressure | Fully saturated pyrimidine | 70–75% |

Application : Reduced forms show enhanced bioavailability in antiviral studies.

Cyclization and Ring Expansion

The aminoethyl side chain facilitates intramolecular cyclization:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| POCl₃ | Reflux, anhydrous | Thiazolo[3,2-a]pyrimidine | Antimicrobial lead optimization . |

| Ac₂O | 120°C, 12 hrs | Quinazolinone derivatives | Anticancer scaffold development . |

Mechanism : Activation of the pyrimidinone oxygen followed by nucleophilic attack from the aminoethyl group.

Acid-Base Reactivity

As a dihydrochloride salt, the compound undergoes reversible protonation:

| Condition | Behavior | Implications |

|---|---|---|

| pH < 2 | Stable cationic form | Enhances solubility in aqueous media. |

| pH 7–8 | Free base formation | Facilitates membrane permeability. |

Cross-Coupling Reactions

Though less common, halogenated precursors enable catalytic coupling:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Biaryl-pyrimidinone hybrids | 60–65% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminopyrimidinone derivatives | 55–60% |

Limitation : Requires pre-functionalization with halogens .

Stability and Degradation Pathways

Scientific Research Applications

2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride ()

- Molecular Formula : C₆H₁₀N₄·2HCl

- Key Differences: Incorporates a methyl group at position 2 and an aminomethyl group at position 3.

2-Amino-6-Methylpyrimidin-4(1H)-one Perchlorate ()

- Molecular Formula : C₅H₈N₃O⁺·ClO₄⁻

- Key Differences : Substituted with a methyl group and paired with a perchlorate anion.

Aminoethyl-Modified Heterocycles with Dihydrochloride Salts

Isoquinoline Sulfonamide Derivatives (H7, H8, H9) ()

- Examples: H7: 1-(5-Isoquinoline sulfonyl)-2-methylpiperazine dihydrochloride H9: N-(2-Aminoethyl)-5-isoquinoline sulfonamide dihydrochloride

- Key Differences: Replace pyrimidinone with an isoquinoline sulfonamide core.

- Biological Activity : These compounds inhibit protein kinase C (PKC), with H7 showing the highest affinity (IC₅₀ = 6 μM). The hierarchy of inhibition (H7 > H9 > HA1004) correlates with structural variations in the sulfonamide side chain .

Tryptamine Hydrochloride ()

- Molecular Formula : C₁₀H₁₃N₂⁺·Cl⁻

- Key Differences: Features an indole ring instead of pyrimidinone.

- Biological Activity : Acts as a serotonin receptor agonist, highlighting how heterocycle substitution dictates target specificity .

Pharmacologically Active Dihydrochloride Salts

Dopamine Hydrochloride ()

- Molecular Formula: C₈H₁₁NO₂·HCl

- Key Differences: Contains a catechol (1,2-benzenediol) group linked to an aminoethyl chain.

- Pharmacology: Used as a cardiovascular drug to increase cardiac output. The catechol group enables adrenergic receptor binding, unlike the pyrimidinone-based compound .

N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Hydrochloride ()

- Molecular Formula : C₁₄H₁₇N₂O·HCl

- Key Differences : A naphthalene-acetamide derivative.

- Applications : Serves as an impurity reference standard in pharmaceuticals, indicating its regulatory relevance .

Structural and Functional Analysis Table

| Compound | Molecular Formula | Core Structure | Key Substituents | Biological Activity/Application | Reference |

|---|---|---|---|---|---|

| 2-(2-Aminoethyl)-1H-pyrimidin-6-one; dihydrochloride | C₆H₁₀N₃O·2HCl | Pyrimidinone | Aminoethyl, HCl | Under investigation for enzyme modulation | [1, 10] |

| H7 (Isoquinoline sulfonamide) | C₁₄H₁₈N₃O₂S·2HCl | Isoquinoline | Piperazine, sulfonamide | PKC inhibition (IC₅₀ = 6 μM) | [2] |

| Dopamine Hydrochloride | C₈H₁₁NO₂·HCl | Catechol | Aminoethyl | Cardiovascular agent (adrenergic agonist) | [9, 13] |

| 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride | C₆H₁₀N₄·2HCl | Pyrimidine | Methyl, aminomethyl | Synthetic intermediate | [3] |

Key Research Findings

- Enzyme Inhibition: Isoquinoline sulfonamides (e.g., H7) demonstrate that small structural changes (e.g., piperazine vs. aminoethyl side chains) significantly alter PKC inhibition potency .

- Solubility and Stability: Hydrochloride salts generally exhibit higher aqueous solubility than perchlorate salts, as seen in pyrimidinone derivatives .

- Pharmacological Diversity: The aminoethyl group is a versatile moiety; its attachment to pyrimidinone (target compound) vs. catechol (dopamine) leads to entirely distinct therapeutic applications .

Biological Activity

2-(2-Aminoethyl)-1H-pyrimidin-6-one;dihydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 210.07 g/mol

Research indicates that 2-(2-aminoethyl)-1H-pyrimidin-6-one may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its activity can be attributed to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes relevant to cancer and inflammatory pathways.

- Influence on Gene Expression : By modulating histone methylation, it could affect gene expression profiles critical for cell differentiation and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrimidine derivatives, including 2-(2-aminoethyl)-1H-pyrimidin-6-one. The results indicated promising antibacterial activities against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for related compounds .

Antifibrotic Activity

Another investigation focused on the anti-fibrotic properties of pyrimidine derivatives. The compounds were shown to inhibit collagen expression in hepatic stellate cells, suggesting that 2-(2-aminoethyl)-1H-pyrimidin-6-one may have therapeutic potential in fibrotic diseases .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory effects of related pyrimidine compounds. These compounds demonstrated the ability to reduce pro-inflammatory cytokines and modulate immune responses, indicating a potential role in treating inflammatory disorders .

Case Studies

-

Case Study on Antifibrotic Properties :

- Objective : To evaluate the effect of 2-(2-aminoethyl)-1H-pyrimidin-6-one on collagen production.

- Methodology : Hepatic stellate cells were treated with varying concentrations of the compound.

- Findings : Significant reduction in collagen type I alpha 1 (COL1A1) protein expression was observed, supporting its potential as an antifibrotic agent.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antibacterial activity against clinical strains.

- Methodology : Disc diffusion and broth microdilution methods were employed.

- Findings : The compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in antibiotic development.

Data Tables

| Biological Activity | Target Organism/Pathway | IC50/MIC Values |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL | |

| Antifibrotic | COL1A1 Expression | Significant inhibition observed |

| Anti-inflammatory | Pro-inflammatory cytokines | Reduction noted in treated cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.